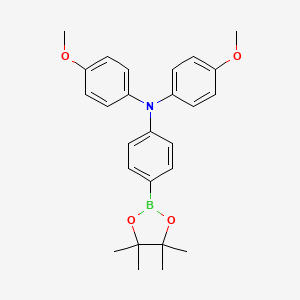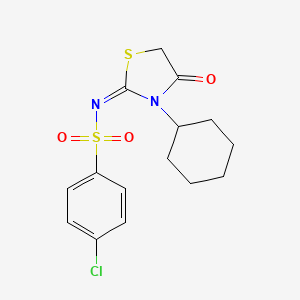
(E)-4-chloro-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-chloro-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide, also known as CCT007093, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2009, and since then, it has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antitumor Activity
A study by Sławiński and Brzozowski (2006) synthesized a series of novel 2-benzylthio-4-chloro-5-R1-benzenesulfonamides derivatives and evaluated their in vitro antitumor activity. The compounds displayed remarkable activity and selectivity toward specific cancer cell lines, highlighting the potential of such derivatives in cancer therapy Sławiński & Brzozowski, 2006.
Anti-Inflammatory and Analgesic Activities
Küçükgüzel et al. (2013) synthesized and characterized a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting their potential as therapeutic agents Küçükgüzel et al., 2013.
Photosensitizer for Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine derivative substituted with (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide groups. This compound showed high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy Pişkin, Canpolat, & Öztürk, 2020.
Environmental Occurrence and Analytical Methods
Herrero et al. (2014) provided an overview of the analytical methods and occurrence of benzenesulfonamides, along with benzotriazoles and benzothiazoles, in the environment. The study highlighted the widespread use and persistence of these compounds as emerging organic pollutants Herrero, Borrull, Pocurull, & Marcé, 2014.
Propiedades
IUPAC Name |
(NE)-4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S2/c16-11-6-8-13(9-7-11)23(20,21)17-15-18(14(19)10-22-15)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2/b17-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGABUZGYIGDLL-BMRADRMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CSC2=NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N\2C(=O)CS/C2=N/S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


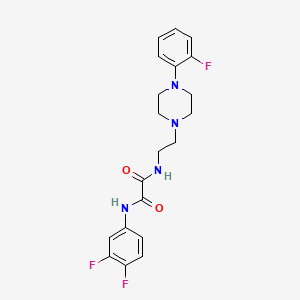
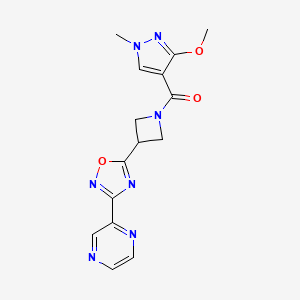
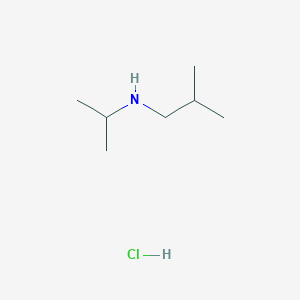
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)
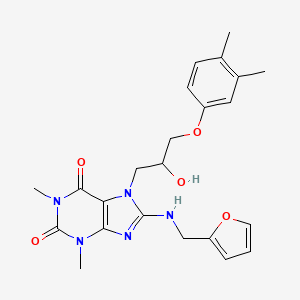
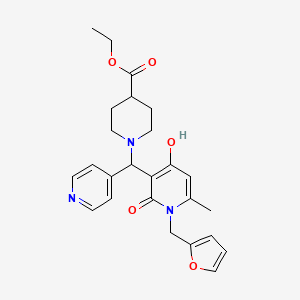
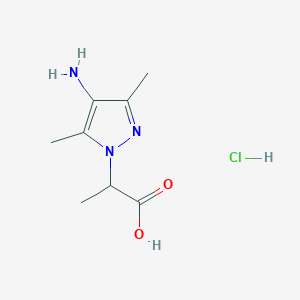
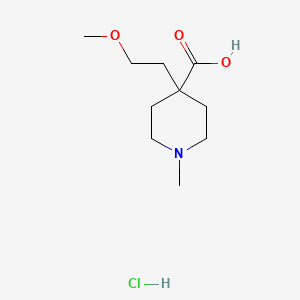

![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)
![4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]benzamide](/img/structure/B2388226.png)
